molecular formula C8H10N4O B14295610 2-(4-Azidoanilino)ethan-1-ol CAS No. 113402-88-3

2-(4-Azidoanilino)ethan-1-ol

Cat. No.: B14295610
CAS No.: 113402-88-3
M. Wt: 178.19 g/mol
InChI Key: LLACFTUHMFSTAZ-UHFFFAOYSA-N
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Description

2-(4-Azidoanilino)ethan-1-ol is an organic compound that features both an azido group and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Azidoanilino)ethan-1-ol typically involves the reaction of 4-azidoaniline with ethylene oxide or ethylene chlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Azidoanilino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the azido group can lead to the formation of amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters depending on the reagents used.

Scientific Research Applications

2-(4-Azidoanilino)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Azidoanilino)ethan-1-ol largely depends on its functional groups. The azido group can undergo cycloaddition reactions, forming stable triazoles, which are useful in bioconjugation and materials science. The amino alcohol moiety can interact with various biological targets, potentially affecting enzyme activity or protein function .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)ethanol: Similar structure but lacks the azido group.

    4-Azidoaniline: Contains the azido group but lacks the ethan-1-ol moiety.

Uniqueness

2-(4-Azidoanilino)ethan-1-ol is unique due to the presence of both the azido group and the amino alcohol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .

Properties

CAS No.

113402-88-3

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-(4-azidoanilino)ethanol

InChI

InChI=1S/C8H10N4O/c9-12-11-8-3-1-7(2-4-8)10-5-6-13/h1-4,10,13H,5-6H2

InChI Key

LLACFTUHMFSTAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCO)N=[N+]=[N-]

Origin of Product

United States

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